molecular formula C22H18ClN3O4S B2680567 5-chloro-2-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide CAS No. 898456-47-8

5-chloro-2-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Cat. No.: B2680567
CAS No.: 898456-47-8
M. Wt: 455.91
InChI Key: ZCNYROTWCMCYJO-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a synthetic compound with notable applications in various fields such as medicinal chemistry and organic synthesis. Its complex structure, which includes a sulfonamide group, a quinazolinone moiety, and a chlorinated benzene ring, provides unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide typically involves multiple steps:

  • Preparation of the quinazolinone moiety: : This involves the reaction of 2-methyl-4-oxoquinazoline with appropriate starting materials under controlled conditions.

  • Coupling reaction: : The quinazolinone is then coupled with 3-aminophenyl to form an intermediate.

  • Final assembly: : This intermediate reacts with 5-chloro-2-methoxybenzenesulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

  • Optimized reaction conditions: : Using high-efficiency catalytic systems to improve yields.

  • Continuous flow chemistry: : To enhance scalability and reduce reaction times.

  • Purification techniques: : Such as recrystallization and chromatography to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound may undergo oxidation reactions at the quinazolinone moiety, particularly under acidic or basic conditions.

  • Reduction: : Reduction reactions could target the sulfonamide group, leading to the formation of corresponding amines.

  • Substitution: : Halogenated benzene rings often participate in electrophilic aromatic substitution.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LAH) or catalytic hydrogenation can be employed.

  • Substitution: : Conditions typically involve the use of Lewis acids or bases to facilitate the reaction.

Major Products

  • Oxidation: : Formation of quinazolinone oxides.

  • Reduction: : Production of substituted anilines.

  • Substitution: : Varied products depending on the electrophile or nucleophile involved.

Scientific Research Applications

5-chloro-2-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide has found applications in:

  • Chemistry: : As a building block for synthesizing more complex molecules.

  • Biology: : Investigating its interactions with enzymes and receptors.

  • Medicine: : Potential therapeutic applications in treating diseases due to its bioactive properties.

  • Industry: : Used in the development of new materials and chemical processes.

Mechanism of Action

Molecular Targets and Pathways

This compound can interact with:

  • Enzymes: : Inhibition or modulation of enzyme activity.

  • Receptors: : Binding to specific receptors, influencing cellular responses.

  • Signaling Pathways: : Altering cellular signaling pathways, impacting biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-4-oxoquinazoline-based compounds

  • Other sulfonamides

  • Chlorinated benzene derivatives

Uniqueness

  • Structural diversity: : The presence of quinazolinone and sulfonamide groups.

  • Chemical reactivity: : Unique reactivity due to the combination of functional groups.

  • Biological activity: : Specific interactions with biological targets make it a distinctive molecule in research and application.

The intricate structure and multifaceted applications of 5-chloro-2-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide underscore its significance in various scientific and industrial fields. If this catches your interest, we can delve even deeper into any of these sections!

Properties

IUPAC Name

5-chloro-2-methoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O4S/c1-14-24-19-9-4-3-8-18(19)22(27)26(14)17-7-5-6-16(13-17)25-31(28,29)21-12-15(23)10-11-20(21)30-2/h3-13,25H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNYROTWCMCYJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NS(=O)(=O)C4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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